molecular formula C14H20N2O3 B6992965 N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide

N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide

Cat. No.: B6992965
M. Wt: 264.32 g/mol
InChI Key: WKUDASQXUDUCEQ-ZDUSSCGKSA-N
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Description

N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring attached to an acetamide group, with a (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylamino substituent. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(17)16-12-6-4-5-11(7-12)15-8-13-9-18-14(2,3)19-13/h4-7,13,15H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDASQXUDUCEQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCC2COC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)NC[C@H]2COC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide typically involves multiple steps, starting with the preparation of the core (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylamine. This core is then reacted with a phenylamine derivative under specific conditions to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

  • N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]propionamide: A structural analog with a propionamide group instead of an acetamide group.

Uniqueness: N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.

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